Thrombin Inhibitor 2

概要

説明

DPOC-4088は、経口投与可能な強力で急速に結合し、可逆的な直接トロンビン阻害剤です。静脈血栓塞栓症の一次予防のための1日1回経口投与の治療法として開発されています。DPOC-4088は、内因性または外因性経路を介して引き起こされる血漿凝固を阻害し、全血凝固を効果的に阻害します .

準備方法

合成経路と反応条件

DPOC-4088の合成には、鍵となる中間体の形成とその後の制御された条件下での反応を含む、複数の段階が含まれます。合成経路と反応条件の詳細については、機密情報であり、入手可能な文献では公開されていません .

工業生産方法

DPOC-4088の工業生産方法は、高い収率と純度を確保するために設計されています。これらの方法は通常、最適化された反応条件と精製技術を使用して、大規模な合成を伴います。具体的な工業生産方法は、機密情報であり、公開されていません .

化学反応の分析

反応の種類

DPOC-4088は、次のものを含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

一般的な試薬と条件

DPOC-4088の反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。これらの反応の具体的な条件(温度や圧力など)は、目的の生成物を得るために最適化されています .

生成される主な生成物

DPOC-4088の反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。これらの生成物は通常、DPOC-4088の核心構造を保持する中間体または誘導体です .

科学研究の応用

DPOC-4088には、次のものを含む、いくつかの科学研究の応用があります。

化学: 直接トロンビン阻害とその血凝固への影響を研究するためのモデル化合物として使用されます。

生物学: トロンビンの活性を調節する役割とそのさまざまな生物学的プロセスへの影響について調査されています。

医学: 静脈血栓塞栓症やその他の血栓症の予防のための治療薬として開発されています。

科学的研究の応用

Scientific Research Applications

1. Development of Orally Active Thrombin Inhibitors

Recent advancements have focused on creating orally active thrombin inhibitors that demonstrate high selectivity and potency. For instance, compound RWJ-671818 was identified as a selective human α-thrombin inhibitor with a value of 1.3 nM, showcasing significant potential for treating venous and arterial thrombosis. In preclinical studies, oral administration of this compound reduced thrombus weight by up to 94% in rat models .

2. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing thrombin inhibitors. For example, modifications to the amide and ether carbons of central benzene rings have led to new series of potent inhibitors. Compound 7 exhibited an impressive value of 0.17 μM with selectivity towards other serine proteases . This research illustrates how structural modifications can enhance the efficacy of thrombin inhibitors.

Case Studies

Case Study 1: Polyphenolic Compounds

A study examining the effects of polyphenolic compounds on thrombin activity found that cyanidin, quercetin, and silybin effectively inhibited thrombin's amidolytic activity. These findings suggest that certain dietary compounds may serve as natural anticoagulants .

Case Study 2: Multi-Target Drugs

Research has also explored multi-target drugs that combine thrombin inhibition with other therapeutic actions. For instance, a compound developed by Yang et al. combined dabigatran with methyl ferulate, demonstrating dual inhibitory effects on platelet aggregation and thrombin activity in vivo .

Data Tables

| Compound Name | Value (nM) | Selectivity Ratio (Thrombin:Trypsin) | Oral Bioavailability (%) | Clinical Phase |

|---|---|---|---|---|

| RWJ-671818 | 1.3 | 100-fold | 100 | Phase 1 |

| Compound 7 | 170 | >600 | Not specified | Preclinical |

| Dabigatran-Methyl Ferulate | 4.5 | Not specified | Not specified | Preclinical |

作用機序

DPOC-4088は、血液凝固カスケードにおける重要な酵素であるトロンビンを直接阻害することにより、その効果を発揮します。DPOC-4088はトロンビンに結合することにより、フィブリノゲンからフィブリンへの変換を防ぎ、血餅形成を阻害します。このメカニズムには、凝固に関与する特定の分子標的と経路との相互作用が含まれます .

類似化合物との比較

類似化合物

ダビガトラン: 抗凝固剤として使用されるもう1つの直接トロンビン阻害剤。

アルガトロバン: ヘパリン誘発性血小板減少症の治療に使用される、小分子直接トロンビン阻害剤。

DPOC-4088の独自性

DPOC-4088は、トロンビンの強力で急速に結合し、可逆的な阻害により、独自性があります。より頻繁な投与や静脈内投与を必要とする可能性のある他の抗凝固剤に比べて、1日1回経口投与の治療法として開発されており、便利な選択肢を提供しています .

生物活性

Thrombin is a critical serine protease in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis. Thrombin Inhibitor 2 (TI-2) is a compound designed to inhibit thrombin's activity, thus providing therapeutic benefits in conditions associated with excessive clotting. This article explores the biological activity of TI-2, supported by data tables, case studies, and detailed research findings.

Thrombin operates through several binding sites, including the active site and two exosites (exosite 1 and exosite 2). TI-2 functions primarily by targeting these sites to inhibit thrombin's enzymatic activity. Recent studies indicate that TI-2 exhibits an allosteric inhibition mechanism, which allows it to bind to thrombin without directly competing with substrates at the active site. This unique binding mode enhances its efficacy and selectivity compared to traditional thrombin inhibitors.

Potency and Selectivity

The potency of TI-2 has been evaluated through various assays. A significant study reported that TI-2 demonstrated a Ki value of 0.77 nM against thrombin, indicating its high affinity for the target enzyme. In comparison, its Ki value for trypsin was approximately 483 mM, showcasing over 627 million-fold selectivity for thrombin over trypsin .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of TI-2 against other direct thrombin inhibitors:

| Compound | Ki (nM) | Selectivity Ratio (Thrombin:Trypsin) |

|---|---|---|

| This compound | 0.77 | >627 million |

| Lepirudin | 1.0 | 1 million |

| Bivalirudin | 5.0 | 100,000 |

| Argatroban | 3.0 | 10 million |

Case Studies

Case Study: Atrial Fibrillation Management

A notable case involved a patient with atrial fibrillation who was treated with dabigatran, a direct thrombin inhibitor. The patient experienced a prolonged activated partial thromboplastin time (aPTT) after discontinuing dabigatran due to side effects. This case highlighted the importance of monitoring thrombin activity and the potential role of TI-2 as an alternative therapy in managing anticoagulation in patients intolerant to current treatments .

Clinical Applications

The development of TI-2 has significant implications for clinical practice, particularly in managing conditions requiring anticoagulation without the risks associated with traditional therapies. Its allosteric mechanism allows for more precise modulation of thrombin activity, potentially reducing adverse effects such as bleeding.

特性

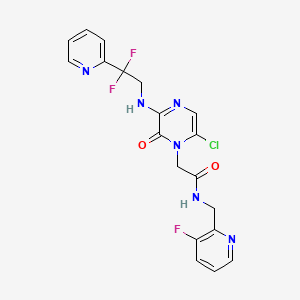

IUPAC Name |

2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHXZYXWMKUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-62-4 | |

| Record name | DPOC-4088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPOC-4088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。